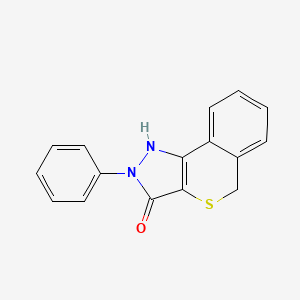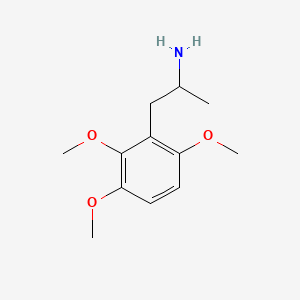
2,3,6-Trimethoxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethoxyamphetamine is a member of the trimethoxyamphetamine family, which consists of isomeric psychedelic hallucinogenic drugs. These compounds are analogs of the phenethylamine cactus alkaloid mescaline. The trimethoxyamphetamine family includes six different isomers, each differing in the position of the three methoxy groups. This compound is known for its hallucinogenic properties and has been studied for its potential effects on the central nervous system .
Métodos De Preparación
The synthesis of 2,3,6-Trimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3,6-trimethoxybenzaldehyde.
Reductive Amination: The precursor undergoes reductive amination with a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,3,6-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,6-Trimethoxyamphetamine has been studied for various scientific research applications:
Chemistry: It serves as a model compound for studying the effects of methoxy substitution on the phenethylamine structure.
Biology: Research has focused on its interaction with neurotransmitter systems, particularly serotonin receptors, to understand its hallucinogenic effects.
Medicine: Although not widely used in clinical settings, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its structural analogs are used in the synthesis of other pharmacologically active compounds
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction likely underlies its hallucinogenic effects. Additionally, it may exhibit agonist activity on dopamine receptors, contributing to its psychoactive properties. The compound’s effects on neurotransmitter systems result in altered perception, mood, and cognition .
Comparación Con Compuestos Similares
2,3,6-Trimethoxyamphetamine is one of six isomers in the trimethoxyamphetamine family. Other isomers include:
- 3,4,5-Trimethoxyamphetamine
- 2,4,5-Trimethoxyamphetamine
- 2,3,4-Trimethoxyamphetamine
- 2,3,5-Trimethoxyamphetamine
- 2,4,6-Trimethoxyamphetamine
Each isomer differs in the position of the methoxy groups on the phenyl ring, leading to variations in their pharmacological effects. This compound is unique due to its specific methoxy substitution pattern, which influences its interaction with neurotransmitter receptors and its overall psychoactive profile .
Propiedades
Número CAS |
20513-16-0 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
1-(2,3,6-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4/h5-6,8H,7,13H2,1-4H3 |
Clave InChI |
OASZJWLOOFXASO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CC(=C1OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


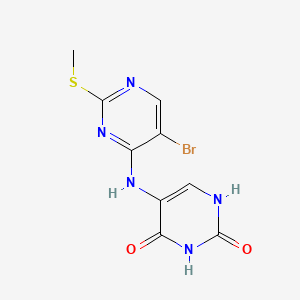
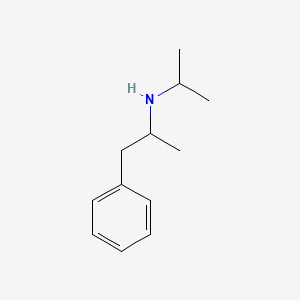
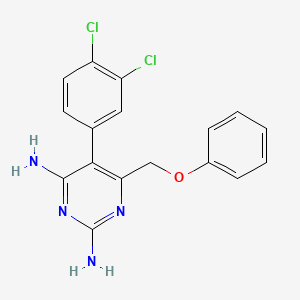

![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)

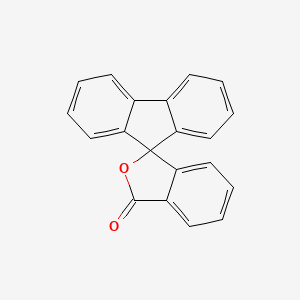
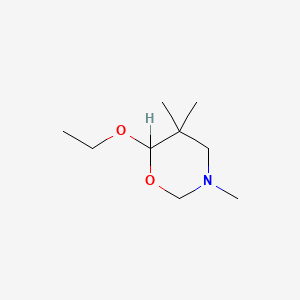

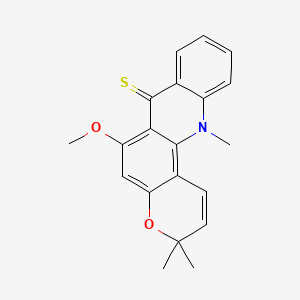
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)

